molecular formula C47H58N10O13S B1164559 Phalloidin-AMCA Conjugate

Phalloidin-AMCA Conjugate

Cat. No. B1164559
M. Wt: 1003.1
InChI Key: KMGLGIMFGSJINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phalloidin-AMCA conjugate is a blue fluorophore that specifically labels filamentous actin (F-actin). It consists of aminomethylcoumarin (AMCA;  ex/em max = 350/450 nm) conjugated with phalloidin, a mycotoxin that binds F-actin. This compound is used in fixed and permeabilized tissue sections, cell cultures, or cell-free experiments.

Scientific Research Applications

Filamentous Actin Imaging

Phalloidin-AMCA conjugates, like other phalloidin conjugates, are instrumental in imaging applications, particularly for visualizing filamentous actin (F-actin) structures within cells. For example, a study by Li et al. (2011) developed a phalloidin-functionalized hyperbranched conjugated polyelectrolyte for direct F-actin imaging in living Hela cells, demonstrating its potential for long-term F-actin imaging due to its improved photostability compared to other available conjugates (Li, Pu, Cai, & Liu, 2011).

F-Actin Structure Analysis

Phalloidin derivatives, including Phalloidin-AMCA, are crucial for analyzing F-actin structures within various organisms. Hoch and Staples (1983) used rhodamine-conjugated phalloin, a phalloidin derivative, to identify F-actin structures in the bean rust fungus, demonstrating the utility of these conjugates in detailed structural analyses of F-actin in different biological contexts (Hoch & Staples, 1983).

Studying Actin Filament Assembly

Phalloidin conjugates, including Phalloidin-AMCA, have been used to study actin filament assembly and branching. Mahaffy and Pollard (2008) showed that rhodamine-phalloidin binds to the Arp2/3 complex and its activator, influencing both the formation and dissociation of actin filament branches. This highlights its role in understanding the dynamics of actin assembly (Mahaffy & Pollard, 2008).

Actin Polymerization Studies

Phalloidin conjugates are widely used to understand the polymerization and stability of actin. Cooper (1987) discussed the functional resemblance of phalloidins, including Phalloidin-AMCA, to actin-binding proteins, particularly in stabilizing actin filaments and elucidating aspects of actin polymerization (Cooper, 1987).

Cell Biology Applications

In cell biology research, Phalloidin-AMCA conjugates can be used to study cell morphology and cytoskeletal organization. Wehland, Osborn, and Weber (1980) demonstrated that phalloidin associates with microfilaments after microinjection into tissue culture cells, indicating its application in visualizing and understanding cellular structures (Wehland, Osborn, & Weber, 1980).

properties

Molecular Formula

C47H58N10O13S

Molecular Weight

1003.1

InChI

InChI=1S/C47H58N10O13S/c1-20-26-11-10-24(48)12-35(26)70-46(68)28(20)15-36(60)49-19-47(5,69)16-32-41(64)50-22(3)39(62)56-37(23(4)58)43(66)54-33-18-71-44-29(27-8-6-7-9-30(27)55-44)14-31(40(63)53-32)52-38(61)21(2)51-42(65)34-13-25(59)17-57(34)45(33)67/h

InChI Key

KMGLGIMFGSJINT-UHFFFAOYSA-N

SMILES

NC1=CC=C2C(OC(C(CC(NCC(O)(C)CC(C(NC(C(NC(C(O)C)C(N3)=O)=O)C)=O)NC(C4NC(C(NC(C(CC(O)C5)N5C(C3CSC6=C(C4)C7=C(C=CC=C7)N6)=O)=O)C)=O)=O)=O)=C2C)=O)=C1

synonyms

Phalloidin-Aminomethylcoumarin Conjugate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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